Adriamycin 14-thiopropionate
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Overview
Description
Adriamycin 14-thiopropionate is an oncolytic agent. It is a metabolite of Doxorubicin which binds to the DNA minor-groove.
Scientific Research Applications
1. Antitumor Activity and Metabolic Conversion
- Adriamycin 14-thiopropionate has been evaluated for its antitumor activity, particularly in its interaction with DNA and its subsequent impact on cancer cells. A study by Seshadri, Idriss, and Israel (1986) demonstrated the preparation of N-(trifluoroacetyl)adriamycin 14-thio esters and their in vitro growth inhibition and in vivo antitumor activity, particularly against murine P388 leukemia. These compounds undergo metabolic conversion to N-(trifluoroacetyl)adriamycin by the action of nonspecific serum and tissue esterases (Seshadri, Idriss, & Israel, 1986).
2. Covalent Binding to Proteins
- Adriamycin's interaction with proteins has been a subject of interest. Research by Ghezzi et al. (1981) provided evidence for the covalent binding of adriamycin to rat liver microsomal proteins, highlighting the drug’s potential molecular interactions beyond its primary anticancer activity (Ghezzi, Donelli, Pantarotto, Facchinetti, & Garattini, 1981).
3. DNA Interactions and Derivatives Synthesis
- The synthesis and antitumor evaluation of adriamycin analogues, such as N-(trifluoroacetyl)adriamycin 14-O-hemiester derivatives, have been explored. These analogues exhibit significant antitumor activity and have undergone clinical trials. This research is crucial for understanding the drug’s mechanism of action and potential for enhanced therapeutic use (Israel, Potti, & Seshadri, 1985).
4. Mechanisms of Action in Cancer Treatment
- Understanding the molecular basis of adriamycin’s antitumor activity has been a significant area of research. Studies have shown that adriamycin interacts with nucleic acids and cell membranes and is capable of inducing DNA damage mediated by mammalian DNA topoisomerase II, which is a critical component in its anticancer efficacy (Tewey, Rowe, Yang, Halligan, & Liu, 1984).
5. Clinical Trials and Chemotherapy Effects
- The drug has been subject to numerous clinical trials to evaluate its efficacy in treating various cancers. These studies have provided insights into the drug’s therapeutic potential and laid the foundation for its use in modern oncology (Bonadonna, Monfardini, Lena, Fossati‐Bellani, & Beretta, 1972).
properties
CAS RN |
102045-67-0 |
---|---|
Product Name |
Adriamycin 14-thiopropionate |
Molecular Formula |
C29H31NO11S |
Molecular Weight |
601.6 g/mol |
IUPAC Name |
S-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C29H31NO11S/c1-11-24(33)15(30)7-19(40-11)41-17-9-29(38,18(32)10-42-12(2)31)8-14-21(17)28(37)23-22(26(14)35)25(34)13-5-4-6-16(39-3)20(13)27(23)36/h4-6,11,15,17,19,24,33,35,37-38H,7-10,30H2,1-3H3 |
InChI Key |
CHQMQLOAJJBABN-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSC(=O)C)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSC(=O)C)O)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Adriamycin 14-thiopropionate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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